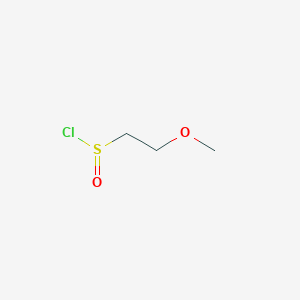

![molecular formula C20H15FN2OS B2504375 (E)-N-(3-etilnaft[2,1-d]tiazol-2(3H)-ilideno)-4-fluorobenzamida CAS No. 865545-40-0](/img/structure/B2504375.png)

(E)-N-(3-etilnaft[2,1-d]tiazol-2(3H)-ilideno)-4-fluorobenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

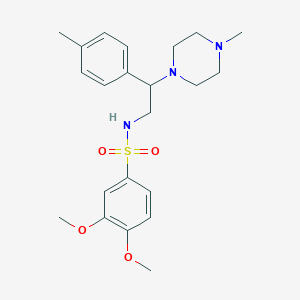

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H15FN2OS and its molecular weight is 350.41. The purity is usually 95%.

BenchChem offers high-quality (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades Antimicrobianas

Aunque no se han estudiado ampliamente, los derivados de MMT han mostrado promesa en la lucha contra las infecciones microbianas. Por ejemplo, un derivado llamado fosfonato de (tiazol-2-il(hidroxi)metil) exhibió propiedades anti-Staphylococcus aureus y anti-biofilm . La investigación adicional podría explorar su potencial como agente antimicrobiano.

Reacciones Regio- y Estereoselectivas

En solventes específicos (por ejemplo, 2-propanol), los derivados de MMT participan en reacciones regio- y estereoselectivas. Por ejemplo, las 3-formilcromonas y las 2-aminobenzotiazoles forman iminas, mientras que los alcoholes producen 2-alcoxi-3-enaminas con selectividad para el isómero Z .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact structure of the derivative and the biological context in which it is used.

Mode of Action

For instance, some thiazole derivatives have been found to form hydrogen bonds with their targets, affecting the targets’ function . The exact mode of action would depend on the specific structure of the derivative and its target.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities . The specific pathways affected would depend on the exact structure of the derivative and its biological context.

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties depending on their exact structure . The impact on bioavailability would depend on these properties.

Result of Action

Thiazole derivatives have been found to have a wide range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects would depend on the exact structure of the derivative and its biological context.

Action Environment

Some studies have found that the action of certain thiazole derivatives can be affected by solvent polarity . The specific influences would depend on the exact structure of the derivative and the environmental context in which it is used.

Propiedades

IUPAC Name |

N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2OS/c1-2-23-17-12-9-13-5-3-4-6-16(13)18(17)25-20(23)22-19(24)14-7-10-15(21)11-8-14/h3-12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCRFJAPRPLSLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(7-Oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2504292.png)

![2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2504293.png)

![N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2504294.png)

![5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504298.png)

![4-[4-(4-Chlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2504310.png)

![2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2504313.png)

![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B2504314.png)